(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid is an organic compound characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid typically involves the protection of functional groups to ensure selective reactions. One common method involves the use of the 2,4-dimethoxybenzyl group as a protective group for the amino group. This protection increases the solubility and stability of the precursor, which is crucial for subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. These processes include the protection of functional groups, selective reactions to introduce the desired substituents, and subsequent deprotection to yield the final product. The use of microwave heating and specific reagents such as trimethyloxonium tetrafluoroborate can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the amino group can yield primary amines .
Scientific Research Applications
(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Similar in structure but lacks the amino and propanoic acid groups.
3-Amino-2-benzylpropanoic acid: Similar but lacks the methoxy substituents on the benzyl group.
Uniqueness
(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research .
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
HROZOUQZOGDKDE-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](CN)C(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC |
Origin of Product |
United States |
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